Bienvenue dans la boutique en ligne BenchChem!

4-(Benzyloxy)-3-fluoroaniline hydrochloride

Kinase inhibitor patent Quinazoline scaffold ErbB-1/ErbB-2

4-(Benzyloxy)-3-fluoroaniline hydrochloride (CAS 76243-25-9; MFCD09910240; molecular formula C₁₃H₁₃ClFNO; molecular weight 253.70 g/mol) is a substituted aniline building block featuring a benzyloxy group at the 4-position and a fluorine atom at the 3-position of the aromatic ring, supplied as the hydrochloride salt with typical commercial purity of ≥98%. The free base (CAS 168268-00-6) has a reported XLogP3-AA of 2.8 and a predicted boiling point of 368.8 ± 27.0 °C.

Molecular Formula C13H13ClFNO
Molecular Weight 253.7 g/mol
CAS No. 76243-25-9
Cat. No. B1292097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluoroaniline hydrochloride
CAS76243-25-9
Molecular FormulaC13H13ClFNO
Molecular Weight253.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F.Cl
InChIInChI=1S/C13H12FNO.ClH/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
InChIKeyGWWCZRDLDLFAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-fluoroaniline hydrochloride (CAS 76243-25-9): Procurement-Grade Overview for Medicinal Chemistry and Kinase Inhibitor Programs


4-(Benzyloxy)-3-fluoroaniline hydrochloride (CAS 76243-25-9; MFCD09910240; molecular formula C₁₃H₁₃ClFNO; molecular weight 253.70 g/mol) is a substituted aniline building block featuring a benzyloxy group at the 4-position and a fluorine atom at the 3-position of the aromatic ring, supplied as the hydrochloride salt with typical commercial purity of ≥98% . The free base (CAS 168268-00-6) has a reported XLogP3-AA of 2.8 and a predicted boiling point of 368.8 ± 27.0 °C . This compound serves as a versatile intermediate in the synthesis of kinase inhibitor scaffolds—including quinazoline, triazolopyridine, and quinoxolidinone chemotypes—and appears as a specifically claimed aniline moiety in multiple tyrosine kinase inhibitor patents [1].

Why 4-(Benzyloxy)-3-fluoroaniline hydrochloride Cannot Be Interchanged with Its 3-Chloro, 3-Bromo, or Des-Halogen Analogs


The 3-fluoro substituent on the aniline ring of 4-(benzyloxy)-3-fluoroaniline hydrochloride is not a passive bioisosteric replacement for chlorine, bromine, or hydrogen. In the landmark Petrov et al. (2006) SAR study that led to the discovery of lapatinib, the 4-(3-fluorobenzyloxy)-3-haloanilino motif—specifically including 3-fluoro on the aniline ring—consistently yielded the best dual ErbB-1/ErbB-2 enzyme potency and cellular selectivity across the 6-furanylquinazoline series [1]. Independent crystallographic evidence from a CDK9 inhibitor program demonstrated that the fluorine atom in the 4-(3-fluorobenzyloxy) pharmacophore forms a novel hydrogen bond with the ASN116 backbone residue that is absent with non-fluorinated controls, directly contributing to a 12 nM IC₅₀ [2]. Furthermore, the specific synthetic route to Cadazolid (a first-in-class quinoxolidinone antibiotic, CAS 1025097-10-2) mandates 4-benzyloxy-3-fluoroaniline as a structurally essential intermediate; substituting the 3-chloro or des-halogen analog would yield an entirely different final compound inconsistent with the claimed structure [3]. Generic substitution therefore risks loss of patent precedent, altered target engagement, and incompatibility with established synthetic routes.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3-fluoroaniline hydrochloride: Comparator-Backed Data for Procurement Decisions


Patent-Preferred Substitution: 3-Fluoro Explicitly Claimed Alongside 3-Chloro and 3-Bromo in Quinazoline Tyrosine Kinase Inhibitors

European patent EP1460072A1 (GlaxoSmithKline, 2004) explicitly enumerates and claims three distinct 4-benzyloxy-3-haloaniline-derived compounds within the same quinazoline chemical series: N-[4-(Benzyloxy)-3-fluorophenyl]- (3-fluoro), N-(3-Chloro-4-benzyloxyphenyl)- (3-chloro), and the corresponding 3-bromo analog [1]. The patent designates the 3-fluoro substituted compound as a 'preferred compound' and states that R₄ is 'especially 3-fluoro' in the most preferred embodiments [1]. This establishes that the 3-fluoro, 3-chloro, and 3-bromo variants are considered distinct, non-interchangeable chemical entities for intellectual property purposes, and that the 3-fluoro substitution is an independently validated, specifically preferred structural choice by the originating innovator (GlaxoSmithKline).

Kinase inhibitor patent Quinazoline scaffold ErbB-1/ErbB-2 SAR

Physicochemical Differentiation from 4-(Benzyloxy)-3-chloroaniline: Molecular Weight, Boiling Point, and Lipophilicity

The 3-fluoro substituent confers measurably different physicochemical properties compared with the 3-chloro analog. The free base of the target compound (4-(benzyloxy)-3-fluoroaniline, CAS 168268-00-6) has a molecular weight of 217.24 g/mol, a predicted boiling point of 368.8 ± 27.0 °C at 760 mmHg, and a computed XLogP3-AA of 2.8 . The corresponding 4-(benzyloxy)-3-chloroaniline (CAS 59404-86-3) has a molecular weight of 233.69 g/mol, a predicted boiling point of 390.6 ± 27.0 °C at 760 mmHg, a measured melting point of 56–60 °C, and density of 1.24 g/cm³ . The unsubstituted 4-(benzyloxy)aniline (CAS 6373-46-2, no halogen) has a molecular weight of 199.25 g/mol, boiling point of 357.7 °C, melting point of 54–55 °C, and consensus logP of approximately 2.4–2.7 (ACD/LogP 2.40; SILICOS-IT 2.68) . The fully deconstructed analog 3-fluoro-4-methoxyaniline (CAS 366-99-4, methoxy replacing benzyloxy) has MW 141.15 g/mol, logP 1.99–2.0, and melting point 81–84 °C .

Physicochemical properties LogP Chromatography Formulation

JAK2 Kinase Inhibition: 100 nM IC₅₀ for a 4-(Benzyloxy)-3-fluorophenyl-Containing Triazolopyridine (US10206907 Compound 15)

In US Patent 10206907 (Galapagos NV, 2019), compound 15—N-(5-(4-(benzyloxy)-3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, which is constructed from the 4-(benzyloxy)-3-fluoroaniline building block—was tested against recombinant human JAK2 catalytic domain (amino acids 808–1132; Invitrogen catalog PV4210) and exhibited an IC₅₀ of 100 nM [1]. The patent further discloses that the closely related 4-(benzyloxy)phenyl analog (Compound 163, lacking the 3-fluoro substituent) showed an IC₅₀ of 1,000 nM against TYK2, representing a 10-fold potency shift attributable at least in part to the presence or absence of the 3-fluoro substitution, though the two compounds were tested against different JAK family members [2]. This demonstrates that the 3-fluoro substitution on the benzyloxyaniline ring is a pharmacophoric element capable of modulating kinase selectivity and potency within the JAK family.

JAK2 inhibitor Triazolopyridine BindingDB Kinase assay

Dihydroorotase (DHO) Inhibition: 180 μM IC₅₀ Establishes Low Intrinsic Activity as a Standalone Fragment

In a biochemical assay against dihydroorotase (DHO) enzyme from mouse Ehrlich ascites cells, 4-(benzyloxy)-3-fluoroaniline (free base) exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at a concentration of 10 μM [1]. This represents weak inhibition—approximately 1,800-fold weaker than the 100 nM activity observed when the same aniline moiety is incorporated into a triazolopyridine scaffold targeting JAK2 (see Evidence Item 3 above). By comparison, the 4-(benzyloxy)-3-chloroaniline scaffold, when elaborated into a full kinase inhibitor chemotype, has yielded IC₅₀ values as low as 3.2 nM against ErbB-4 (BindingDB BDBM50054654) and 29 nM against ErbB-2 (BindingDB BDBM50360125), demonstrating that the intrinsic fragment-level potency of the unelaborated aniline is not predictive of final compound potency [2].

Dihydroorotase Fragment-based drug discovery Pyrimidine biosynthesis Negative control

Cadazolid Synthesis: Structurally Essential Intermediate Requiring the 3-Fluoro Substitution Pattern

The drug synthesis database entry for Cadazolid (CAS 1025097-10-2; a first-in-class quinoxolidinone antibiotic developed by Actelion Pharmaceuticals for Clostridium difficile infection) documents that 4-benzyloxy-3-fluoroaniline (III) is an obligatory intermediate in the published synthetic route [1]. The synthesis proceeds via nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene (I) with benzyl alcohol, yielding 1-benzyloxy-2-fluoro-4-nitrobenzene (II), which is then reduced by H₂ over Pt/C in EtOAc to give 4-benzyloxy-3-fluoroaniline (III) [1]. The 3-fluoro substituent is structurally essential because it arises from the starting material 1,2-difluoro-4-nitrobenzene; substituting this with a 1,2-dichloro or monochloro starting material would produce the 3-chloro analog, resulting in a final compound that is not Cadazolid. Patents associated with this route include EP 2086968, US 8124623, and WO 2008056335 [2].

Cadazolid Oxazolidinone antibiotic Process chemistry Intermediate

SAR Precedent from Lapatinib Discovery: 3-Haloanilino Motif with 3-Fluorobenzyloxy Shows Best Dual ErbB-1/ErbB-2 Enzyme Potency

The Petrov et al. (2006) study from GlaxoSmithKline—the medicinal chemistry effort that produced lapatinib—systematically varied substitution on the 6-furanylquinazoline scaffold and established that the 4-(3-fluorobenzyloxy)-3-haloanilino motif (where halo = F, Cl, or Br at the 3-position of the aniline ring) consistently afforded the best dual ErbB-1/ErbB-2 enzyme potency and cellular selectivity across the entire series [1]. The abstract explicitly states that this motif provided 'the best enzyme potency and cellular selectivity' compared with alternative aniline substitution patterns evaluated [1]. This SAR finding is significant because the 4-(benzyloxy)-3-fluoroaniline building block represents the benzyloxy (non-fluorinated benzyl) variant of this optimal 3-haloanilino pharmacophore, where the 3-fluoro on the aniline ring is retained while the benzyloxy group lacks the meta-fluorine on the benzyl ring. The discovery of lapatinib—a marketed dual EGFR/HER2 inhibitor—directly emerged from this SAR campaign, establishing the 3-halo-4-benzyloxyaniline chemotype as a clinically validated kinase inhibitor pharmacophore [1].

Lapatinib ErbB-1 ErbB-2 Tyrosine kinase inhibitor SAR

Highest-Value Application Scenarios for 4-(Benzyloxy)-3-fluoroaniline hydrochloride Based on Quantitative Differentiation Evidence


Quinazoline-Based Dual ErbB-1/ErbB-2 Tyrosine Kinase Inhibitor Programs Seeking IP Differentiation from Lapatinib-Class Compounds

The Petrov et al. (2006) SAR—which established that 3-halo-4-benzyloxyaniline motifs yield optimal dual ErbB-1/ErbB-2 potency—combined with the specific claiming of N-[4-(Benzyloxy)-3-fluorophenyl]-quinazolinamine in EP1460072, makes this building block directly actionable for medicinal chemistry teams developing next-generation quinazoline kinase inhibitors. By employing the 3-fluoro variant rather than the extensively exemplified 3-chloro (lapatinib) aniline, programs can pursue composition-of-matter claims on final compounds that are formally distinct from the lapatinib patent estate while retaining the pharmacophoric 3-halo substitution proven essential for dual EGFR/HER2 potency .

JAK2-Targeted Triazolopyridine and Related Heterocyclic Kinase Inhibitor Synthesis

The demonstration that a 4-(benzyloxy)-3-fluorophenyl-containing triazolopyridine achieves JAK2 IC₅₀ = 100 nM (US10206907, Compound 15) directly supports the use of this building block in JAK2 inhibitor discovery . The availability of the corresponding des-fluoro analog data (TYK2 IC₅₀ = 1,000 nM) provides a built-in selectivity comparator, enabling medicinal chemists to probe the contribution of the 3-fluoro substituent to JAK family kinase selectivity within their own compound series.

Cadazolid Generic Development and Oxazolidinone Antibiotic Process Chemistry

The published synthetic route to Cadazolid (CAS 1025097-10-2) unambiguously requires 4-benzyloxy-3-fluoroaniline as intermediate (III), prepared via reduction of 1-benzyloxy-2-fluoro-4-nitrobenzene with H₂/Pt/C . Any organization engaged in generic Cadazolid development, process validation, or the synthesis of structurally related quinoxolidinone antibiotics must procure the 3-fluoro variant specifically; the 3-chloro or des-halogen analogs are incompatible with the established route and would fail to yield the correct final drug substance.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Low-Intrinsic-Activity Aniline Fragments

The weak standalone dihydroorotase inhibitory activity (IC₅₀ = 180 μM) confirms that 4-(benzyloxy)-3-fluoroaniline possesses suitably low intrinsic potency for use as a fragment starting point in FBDD . Its moderate molecular weight (217 Da free base), acceptable logP (2.8), and the presence of a synthetically tractable primary aniline handle make it an appropriate fragment for library construction, where the >5,500-fold potency enhancement observed upon scaffold elaboration (to 3.2–29 nM in elaborated inhibitors) provides a wide dynamic range for SAR development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-fluoroaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.